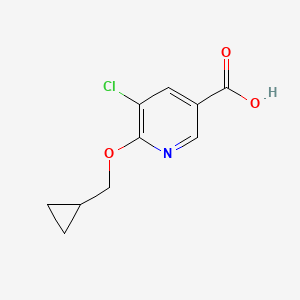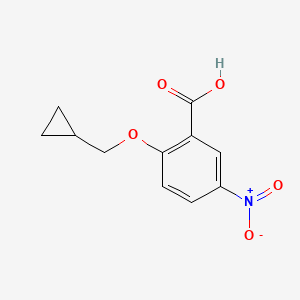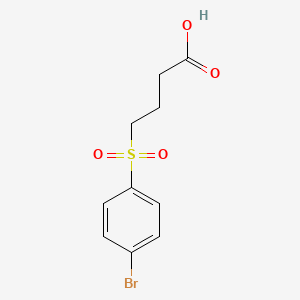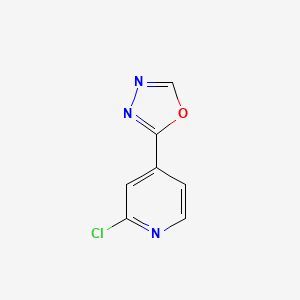
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine
説明
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, often involves a series of reactions including esterification, cyanation, cyclization, and aminolysis . The product can be separated from the reaction mixture in high purity, and a wide variety of substituted aromatic aldehydes can be used directly .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is characterized by its unique structural features. It is a five-membered ring system, comprising two nitrogen atoms and one oxygen atom . The pharmacophoric characteristics of 1,3,4-oxadiazole can be attributed to its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure .科学的研究の応用
Cytotoxic Agents and Enzyme Inhibitors
The 1,3,4-oxadiazole scaffold, which is a part of the 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine structure, has been found to possess a wide variety of biological activities, particularly for cancer treatment . These compounds selectively interact with nucleic acids, enzymes, and globular proteins . They have shown promising results when combined with outstanding oxadiazole scaffolds .
Anticancer Activities
Inspired by the miraculous biological activities of 1,3,4-oxadiazoles, researchers have synthesized new oxadiazole analogues and studied their antiproliferative effect against nearly five dozen cancer cell lines . These compounds have shown potent anticancer activities .
Antibacterial Potentials
Some 1,3,4-oxadiazole derivatives have shown strong antibacterial effects . For example, compounds containing a trifluoromethyl pyridine moiety have exhibited excellent antibacterial activity .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .
Nematocidal Activity
These compounds have shown moderate nematocidal activity against Meloidogyne incognita .
Anti-fungal Activity
1,2,4-Oxadiazole derivatives have shown anti-fungal activity against Rhizoctonia solani .
Anti-COVID-19 Activities
Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been studied for their anti-COVID-19 activities .
Hybridization with Other Anticancer Pharmacophores
1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
作用機序
While the specific mechanism of action for 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is not mentioned in the retrieved documents, it is known that 1,3,4-oxadiazole derivatives have different mechanisms of action by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cell proliferation .
将来の方向性
The future directions for research on 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine and similar compounds could involve further exploration of their biological activities, including their potential as anticancer, antimicrobial, and other therapeutic agents . Additionally, further studies could focus on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .
特性
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-11-10-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYOHFAUCKLGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)
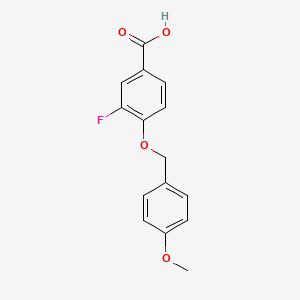

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)
